REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].P(Cl)(Cl)([Cl:8])=O.[C:11]1([N:17]2[C:21]3=[N:22][CH:23]=[CH:24][CH:25]=[C:20]3[CH2:19][C:18]2=O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.N1C=CC=CC=1>ClCCl>[Cl:8][C:18]1[N:17]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:21]2=[N:22][CH:23]=[CH:24][CH:25]=[C:20]2[C:19]=1[CH:3]=[O:4]
|
Name
|
ice acetone
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.71 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.69 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C(CC=2C1=NC=CC2)=O
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 30 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give an opaque gel
|
Type
|
CUSTOM
|
Details
|
to form a red mixture
|
Type
|
CUSTOM
|
Details
|
to give a dark red mixture
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 38 hours
|
Duration
|
38 h
|
Type
|
CUSTOM
|
Details
|
The red reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
ADDITION
|
Details
|
the residue is treated with phosphorus oxychloride (8 mL)
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated in an oil bath at 110° C. for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
After concentration of the red mixture, the residue is treated with ice water
|
Type
|
ADDITION
|
Details
|
treated with saturated aqueous sodium hydrogen carbonate solution until the effervescence ceases
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with 5 portions of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave an orange solid
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=2C(=NC=CC2)N1C1=CC=CC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 mg | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |